Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate
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Overview
Description
Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate is an organic compound with a complex structure It contains a tert-butyl group, a chloro-substituted phenyl ring, an ethynyl linkage, and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonylmethyl group can yield sulfone derivatives, while reduction of the chloro group can produce the corresponding hydrocarbon.
Scientific Research Applications
Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds in drug discovery.
Medicine: It can be explored for its potential therapeutic properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate depends on its specific application. In chemical reactions, it acts as a reagent that undergoes various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl {4-chloro-2-[(2-methylpyridin-3-yl)ethynyl]phenoxy}acetate
- Tert-butyl (4-chloro-2-{[4-(methylsulfonyl)phenyl]ethynyl}phenoxy)acetate
- Tert-butyl {4-chloro-2-[4-propylpyridin-3-yl)ethynyl]phenoxy}acetate
Uniqueness
Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H23ClO5S |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate |
InChI |
InChI=1S/C22H23ClO5S/c1-22(2,3)28-21(24)14-27-20-11-10-19(23)13-18(20)9-8-16-6-5-7-17(12-16)15-29(4,25)26/h5-7,10-13H,14-15H2,1-4H3 |
InChI Key |
PVDMAYSWQLSZJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)C#CC2=CC=CC(=C2)CS(=O)(=O)C |
Origin of Product |
United States |
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